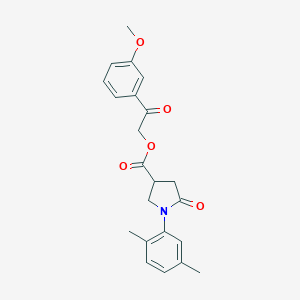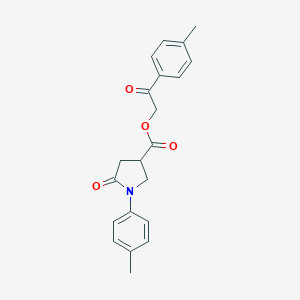
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as MMDOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has shown potential in various scientific studies, including its use as a NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is a protein complex that plays a crucial role in the immune system. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, which could have implications in the treatment of inflammatory diseases. Additionally, this compound has shown potential in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies have suggested that this compound inhibits the activation of the NLRP3 inflammasome by blocking the ATPase activity of the NLRP3 protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, including IL-1β and IL-18. Additionally, this compound has been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a NLRP3 inflammasome inhibitor. Additionally, this compound has shown potential in the treatment of cancer, making it a promising compound for cancer research. However, one limitation of using this compound in lab experiments is its low yield, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for 2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate research. One potential direction is to investigate the potential of this compound as a treatment for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a cancer treatment. Furthermore, studies are needed to optimize the synthesis method of this compound to increase the yield of the compound. Overall, this compound has shown promising results in scientific studies, and further research could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
2-(3-Methoxyphenyl)-2-oxoethyl 1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using different methods, including the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and carbonyldiimidazole. Another method involves the reaction of 3-methoxyphenylacetic acid with 2,5-dimethylphenylacetic acid followed by the addition of pyrrolidine and ethyl chloroformate. The yield of this compound using these methods ranges from 30-70%.
Propriétés
Formule moléculaire |
C22H23NO5 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23NO5/c1-14-7-8-15(2)19(9-14)23-12-17(11-21(23)25)22(26)28-13-20(24)16-5-4-6-18(10-16)27-3/h4-10,17H,11-13H2,1-3H3 |
Clé InChI |
HVZQLKGHNBWMJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
SMILES canonique |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)C3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[4-(2-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B271157.png)


![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)
![4-Bromobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271166.png)